molecular formula C19H18N2OS B1671949 INH6

INH6

Cat. No.: B1671949
M. Wt: 322.4 g/mol
InChI Key: WCZLNJTXHZPHLM-UHFFFAOYSA-N
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Description

INH6 is a potent inhibitor of the Hec1/Nek2 complex, which plays a crucial role in cell division and chromosome alignment. This compound has shown significant potential in disrupting the Hec1/Nek2 interaction, leading to chromosome misalignment and cell death .

Mechanism of Action

Target of Action

INH6, also known as N-(4-mesitylthiazol-2-yl)benzamide or N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, is a potent inhibitor of the Hec1/Nek2 complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the proper segregation of chromosomes. Overexpression of these proteins is often associated with various types of cancer .

Mode of Action

This compound selectively disrupts the interaction between Hec1 and Nek2 . This disruption leads to the inactivation of the Hec1/Nek2 function, which is mediated by protein degradation . The compound’s interaction with its targets results in changes in the mitotic pathway, leading to chromosome mis-segregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic pathway. By inhibiting the Hec1/Nek2 complex, this compound disrupts the normal process of cell division. This disruption leads to chromosome mis-segregation, a condition that can trigger cell death, particularly in cancer cells where the Hec1/Nek2 complex is often overexpressed .

Result of Action

The primary result of this compound’s action is the induction of cell death through the disruption of normal cell division. Specifically, this compound-treated cells exhibit an increased mitotic population with multipolar spindle configurations and an increased rate of chromosome misalignment . Furthermore, this compound-treated cells show progressive morphological changes characteristic of dying cells, such as membrane bubbling .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the activity and stability of a compound

Biochemical Analysis

Cellular Effects

INH6 has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves complex interactions at the molecular level. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying results depending on the dosage. These studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Preparation Methods

The synthesis of INH6 involves several steps, starting with the formation of the core structure through a series of organic reactions. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves meticulous control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

INH6 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different chemical properties.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, altering its chemical behavior. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

INH6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

INH6 is unique in its specific targeting of the Hec1/Nek2 complex. Similar compounds include other inhibitors of the Hec1/Nek2 interaction, such as:

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLNJTXHZPHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.